2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole
Description
2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic heterocyclic compound featuring a fused octahydropyrrolo[3,4-c]pyrrole core. Key structural elements include:
- A 5-chloropyrimidin-2-yl substituent at position 2, which introduces electron-withdrawing and aromatic character.
- A fully saturated bicyclic system (octahydro-pyrrolo-pyrrole), which may enhance conformational rigidity compared to unsaturated analogs.
Properties
IUPAC Name |
5-(5-chloropyrimidin-2-yl)-2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4/c14-11-3-15-13(16-4-11)18-7-9-5-17(12-1-2-12)6-10(9)8-18/h3-4,9-10,12H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPQVSLJAPIXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C4=NC=C(C=N4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the chlorine atom at the 5-position. The cyclopropyl group is then attached to the octahydropyrrolo[3,4-c]pyrrole ring through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Numerous studies have reported on the biological activities associated with this compound:
- Anticancer Activity : Recent research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against resistant strains of bacteria. Studies have demonstrated effectiveness against multidrug-resistant Staphylococcus aureus and other Gram-positive pathogens .
- Antioxidant Activity : Some derivatives have been screened for antioxidant properties using methods such as DPPH radical scavenging assays. These compounds showed promising results, indicating their potential role in combating oxidative stress-related diseases .
Case Studies
- Anticancer Study : A study published in Pharmaceuticals investigated a series of 5-oxopyrrolidine derivatives related to this compound. It was found that specific substitutions on the pyrrolidine ring enhanced anticancer activity significantly compared to standard treatments like cisplatin .
- Antimicrobial Research : Another study focused on evaluating the antimicrobial efficacy of related compounds against resistant bacterial strains. The findings suggested that modifications to the core structure could lead to improved activity against resistant pathogens, highlighting the importance of structural optimization in drug design .
Potential Therapeutic Uses
Given its diverse biological activities, 2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole holds promise for several therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer drug.
- Infection Control : With rising antibiotic resistance, compounds like this one could be pivotal in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pyrrolopyridine derivatives from the literature (), focusing on structural features, synthesis yields, and functional group implications.
Key Observations:
Core Structure Differences: The target compound’s octahydropyrrolo[3,4-c]pyrrole core is fully saturated, unlike the unsaturated pyrrolo[2,3-c]pyridine derivatives in . This saturation likely reduces π-π stacking interactions but increases stability against oxidative metabolism.
Substituent Effects :
- The 5-chloropyrimidin-2-yl group in the target compound differs from the carboxylic acid substituents in 10a–c. While carboxylic acids enhance solubility and hydrogen-bonding capacity, the chloro-pyrimidine may favor hydrophobic interactions or halogen bonding in biological targets.
- The cyclopropyl group in the target compound introduces steric hindrance, which could limit metabolic degradation compared to smaller alkyl groups (e.g., methyl in other analogs).
Synthetic Considerations :
- The synthesis of 10b (71% yield) suggests that introducing chlorine at position 5 in pyrrolopyridines may lower yields compared to unsubstituted (10a, 95%) or methoxy-substituted (10c, 80%) analogs. This trend could extend to the target compound’s chloropyrimidine moiety, though its bicyclic core might impose additional synthetic challenges.
Research Implications and Limitations
- Data Gaps : The evidence lacks direct comparisons of physicochemical properties (e.g., logP, solubility) or biological activity between the target compound and its analogs. Further studies are needed to evaluate its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
The compound 2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
- Molecular Formula : C20H25ClN6O2S
- Molecular Weight : 449.0 g/mol
- XLogP3 : 1.3
- Topological Polar Surface Area : 123 Ų
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 9
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typically starting from commercially available pyrimidine derivatives and cyclopropylamine. Characterization methods include:
- NMR Spectroscopy : Used to determine the structure and purity.
- Mass Spectrometry : To confirm molecular weight.
- Infrared Spectroscopy (IR) : For functional group identification.
Antiproliferative Effects
Recent studies have shown that pyrrole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study indicated that compounds similar to 2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole demonstrated selective cytotoxicity towards melanoma cells with IC50 values ranging from 30 to 50 µM .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Melanoma (SH-4) | 44.63 | 3.83 |
| Keratinocytes | >100 | - |
The antiproliferative effects are attributed to the induction of apoptosis and cell cycle arrest in the S phase. The mechanism involves:
- Apoptosis Induction : Activation of intrinsic pathways leading to caspase activation.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) which disrupts the transition from G1 to S phase.
Case Studies
-
Study on Pyrrole Derivatives :
A comprehensive evaluation was conducted on a series of pyrrole derivatives, including the compound . The study involved testing against various tumor and non-tumor cell lines, revealing low cytotoxicity in non-tumor cells and significant activity in tumor cells, suggesting a favorable therapeutic index . -
Anti-inflammatory Activity :
Another study explored the anti-inflammatory properties of pyrrole derivatives, indicating that these compounds could inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This adds to the potential therapeutic applications beyond oncology.
Q & A
Q. What are the established synthetic routes for 2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole, and what key intermediates are involved?
A common approach involves coupling a chloropyrimidine derivative with a bicyclic pyrrolopyrrole scaffold. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can introduce substituents to the pyrrolo[3,4-c]pyrrole core . Key intermediates include tert-butyl-protected hexahydropyrrolo[3,4-c]pyrrole derivatives, which are deprotected under acidic conditions to generate reactive amines for subsequent functionalization . Optimization of reaction conditions (e.g., solvent, temperature, catalysts like Pd(OAc)₂) is critical to minimize side reactions such as over-alkylation .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- X-ray crystallography : Resolves stereochemical ambiguities in the bicyclic scaffold, particularly the octahydropyrrolo[3,4-c]pyrrole system .
- NMR spectroscopy : H and C NMR can confirm regioselectivity of substituents (e.g., cyclopropyl vs. chloropyrimidine positions) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities from incomplete coupling reactions .
- HPLC with UV/Vis detection : Monitors purity (>98% by area normalization) and identifies byproducts from synthetic steps .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?
Contradictions may arise from stereochemical variations or impurities. Methodological strategies include:
- Chiral chromatography : To isolate enantiomers and assess their individual bioactivity .
- Computational docking studies : Compare binding affinities of different stereoisomers with target proteins (e.g., kinases, GPCRs) .
- Metabolic stability assays : Test for cytochrome P450-mediated degradation, which may vary with substituent placement (e.g., cyclopropyl vs. chloropyrimidine groups) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : Hydrochloride salts improve aqueous solubility, as demonstrated for related pyrrolo[3,4-c]pyrrole derivatives .
- Prodrug design : Esterification of polar groups (e.g., carboxylic acids) enhances membrane permeability, with enzymatic cleavage in target tissues .
- Co-solvent systems : Use of DMSO/PEG 400 mixtures (e.g., 10:90 v/v) balances solubility and biocompatibility in preclinical formulations .
Q. How can stereochemical challenges in synthesizing the octahydropyrrolo[3,4-c]pyrrole core be resolved?
- Chiral auxiliaries : tert-Butyloxycarbonyl (Boc)-protected intermediates enable stereocontrolled synthesis via asymmetric hydrogenation .
- Crystallization-induced dynamic resolution : Selectively crystallizes desired diastereomers from racemic mixtures .
- DFT calculations : Predict energy barriers for epimerization and guide reaction condition selection (e.g., low-temperature reactions to retain stereochemistry) .
Methodological Challenges and Solutions
Q. What are common pitfalls in cross-coupling reactions involving the chloropyrimidine moiety, and how are they mitigated?
- Unwanted dehalogenation : Occurs under strong reducing conditions. Use milder catalysts (e.g., PdCl₂(dppf)) and avoid excess reducing agents .
- Competitive side reactions : Steric hindrance from the cyclopropyl group may reduce coupling efficiency. Pre-activate the pyrrolopyrrole core with Lewis acids (e.g., ZnCl₂) .
Q. How should researchers handle conflicting spectroscopic data (e.g., NMR shifts) for structurally similar analogs?
- Comparative analysis : Cross-reference with literature data for analogous bicyclic systems (e.g., pyrrolo[3,4-b]pyridines) .
- Dynamic NMR experiments : Identify conformational flexibility causing signal splitting .
- Isotopic labeling : N or F labels clarify ambiguous assignments in crowded spectra .
Safety and Handling
Q. What are the critical safety considerations when handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
